

EMD 57439: A Technical Guide to a Selective Phosphodiesterase III Inhibitor

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Compound of Interest		
Compound Name:	EMD 57439	
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Abstract

EMD 57439 is the levorotatory (-) enantiomer of the racemic compound EMD 53998. It functions as a selective phosphodiesterase III (PDE III) inhibitor, exhibiting distinct pharmacological properties from its dextrorotatory (+) counterpart, EMD 57033, which acts as a Ca2+ sensitizer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to **EMD 57439**, with a focus on its effects on cardiac physiology.

Introduction and Historical Context

The development of inotropic agents to manage cardiac contractility has been a cornerstone of cardiovascular pharmacology. Historically, cardiac glycosides were the primary therapeutic option. However, the quest for agents with improved therapeutic windows and more targeted mechanisms of action led to the exploration of other pathways, including the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Phosphodiesterases (PDEs), enzymes that hydrolyze cAMP, emerged as attractive drug targets.

The thiadiazinone derivative EMD 53998 was identified as a compound with positive inotropic effects. Subsequent research revealed that its racemic nature masked two distinct and separable activities. The enantiomers, EMD 57033 and **EMD 57439**, were found to possess different mechanisms of action. EMD 57033 was characterized as a Ca2+ sensitizer, directly



enhancing the responsiveness of myofilaments to calcium. In contrast, **EMD 57439** was identified as a selective PDE III inhibitor, exerting its effects through the modulation of cAMP signaling. This stereoselective pharmacology underscores the importance of chiral separation in drug development and provides a valuable tool for dissecting the roles of Ca2+ sensitization versus PDE inhibition in cardiac function.

Mechanism of Action

EMD 57439 selectively inhibits phosphodiesterase III (PDE III), an enzyme prevalent in cardiac muscle. PDE III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiomyocytes. By inhibiting PDE III, **EMD 57439** leads to an increase in intracellular cAMP levels.

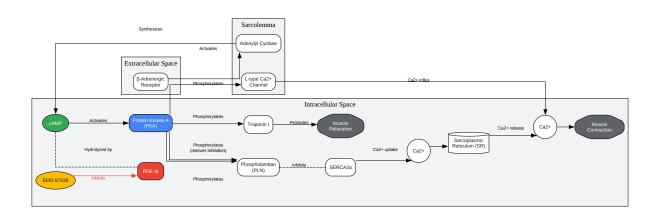
In the heart, increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac excitation-contraction coupling. This includes:

- L-type calcium channels: Phosphorylation increases calcium influx during the action potential.
- Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to enhanced calcium reuptake into the sarcoplasmic reticulum (SR). This contributes to both increased SR calcium load for subsequent contractions and faster relaxation (lusitropy).
- Troponin I (TnI): Phosphorylation of TnI decreases the affinity of the troponin complex for calcium, which also contributes to faster relaxation.

The net effect of PDE III inhibition by **EMD 57439** is an increase in cardiac contractility (positive inotropy) and an acceleration of relaxation (lusitropy). Notably, unlike its enantiomer EMD 57033, **EMD 57439** does not directly sensitize the myofilaments to Ca2+. In fact, it has been shown to antagonize the Ca2+-sensitizing effects of EMD 57033 on diastolic function.[1]

Signaling Pathway of EMD 57439 in Cardiomyocytes





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References

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